3-(2-Fluoro-3-trifluoromethylphenyl)phenol
Description
3-(2-Fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a phenol group
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-10(8-3-1-4-9(18)7-8)5-2-6-11(12)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQHYMMSEPDXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683609 | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-57-2 | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a fluoro-substituted phenyl ring using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often require a controlled temperature and the use of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-(2-Fluoro-3-trifluoromethylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)phenol: Similar structure but lacks the additional phenyl ring.
3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol: Another fluorinated phenol with different substitution patterns.
Uniqueness
3-(2-Fluoro-3-trifluoromethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
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